Functional Peripheral Selectivity: Xylamidine vs. Ketanserin and Mianserin in In Vivo Pressor and Corticosterone Assays
Xylamidine demonstrates clear functional differentiation from centrally active 5-HT2 antagonists in parallel in vivo assays. At intraperitoneal doses of 0.1 and 0.3 mg/kg, xylamidine antagonized the peripheral pressor response to intravenous serotonin in pithed rats, confirming potent peripheral 5-HT2 receptor blockade [1]. However, at doses up to 3 mg/kg i.p. (10- to 30-fold higher than the effective peripheral dose), xylamidine failed to antagonize quipazine-induced elevation of serum corticosterone, a centrally mediated serotonergic response [1]. In contrast, comparator compounds ketanserin, mianserin, metergoline, and LY 53857 antagonized the central corticosterone response with ED50 values ranging from 0.03 to 0.9 mg/kg [1].
| Evidence Dimension | Functional in vivo peripheral vs. central 5-HT2 receptor antagonism (ED50) |
|---|---|
| Target Compound Data | Xylamidine: Peripheral ED50 ≈ 0.1–0.3 mg/kg i.p. (pressor response); Central effect: No antagonism at 1–3 mg/kg i.p. (corticosterone elevation) |
| Comparator Or Baseline | Ketanserin, mianserin, metergoline, LY 53857: Central ED50 = 0.03–0.9 mg/kg i.p. |
| Quantified Difference | Xylamidine shows ≥10-fold functional separation between peripheral and central antagonism; comparators lack separation |
| Conditions | Pithed rat pressor assay (peripheral); quipazine-induced serum corticosterone elevation in rats (central); intraperitoneal administration |
Why This Matters
This functional selectivity enables experimental isolation of peripheral serotonergic pathways, a capability not provided by brain-penetrant 5-HT2 antagonists.
- [1] Fuller RW, Kurz KD, Mason NR, Cohen ML. Antagonism of a peripheral vascular but not an apparently central serotonergic response by xylamidine and BW 501C67. Eur J Pharmacol. 1986;125(1):71-77. View Source
